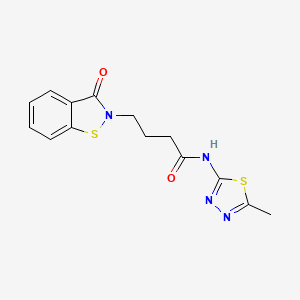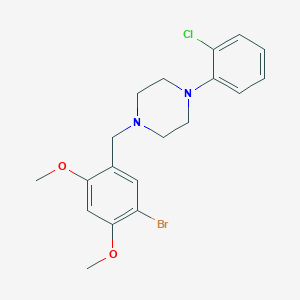
5-(2-chloro-6-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chloro-6-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazolidinone family and has been studied extensively for its biological activities.
Mécanisme D'action
The mechanism of action of 5-(2-chloro-6-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. The compound has been found to inhibit the activity of various enzymes and transcription factors, which play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects:
5-(2-chloro-6-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are responsible for the development of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-chloro-6-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent biological activities. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 5-(2-chloro-6-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections. Another direction is to explore the compound's mechanism of action in more detail to gain a better understanding of its biological activities. Additionally, further studies are needed to evaluate the compound's safety and toxicity profile.
Méthodes De Synthèse
The synthesis of 5-(2-chloro-6-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can be achieved through a multistep process. The first step involves the condensation of 2-chloro-6-fluorobenzaldehyde with cyclohexanone in the presence of sodium hydroxide. The resulting product is then treated with thiosemicarbazide to form the thiazolidinone ring. Further, the compound is subjected to cyclization with the help of acetic anhydride and sulfuric acid to obtain the final product.
Applications De Recherche Scientifique
5-(2-chloro-6-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological activities. It has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its antimicrobial and antiviral activities.
Propriétés
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS2/c17-12-7-4-8-13(18)11(12)9-14-15(20)19(16(21)22-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZELVPYNUYGTGO-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6130641.png)
![N-(2-methoxy-5-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6130652.png)

![1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B6130658.png)
![N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine](/img/structure/B6130674.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6130681.png)
![methyl 1-[3-(3-{[cyclohexyl(methyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6130687.png)

![2-(2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6130694.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B6130696.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(methylthio)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6130703.png)

![2-chloro-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1H-pyrazol-1-yl)benzamide](/img/structure/B6130727.png)